2-Bromo-5-sulfobenzoic acid 2-Bromo-5-sulfobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16063546
InChI: InChI=1S/C7H5BrO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13)
SMILES:
Molecular Formula: C7H5BrO5S
Molecular Weight: 281.08 g/mol

2-Bromo-5-sulfobenzoic acid

CAS No.:

Cat. No.: VC16063546

Molecular Formula: C7H5BrO5S

Molecular Weight: 281.08 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-sulfobenzoic acid -

Specification

Molecular Formula C7H5BrO5S
Molecular Weight 281.08 g/mol
IUPAC Name 2-bromo-5-sulfobenzoic acid
Standard InChI InChI=1S/C7H5BrO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13)
Standard InChI Key ONWAGDITKNAKCC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)Br

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Identifiers

2-Bromo-5-sulfamoylbenzoic acid is systematically named as 5-(aminosulfonyl)-2-bromobenzoic acid under IUPAC conventions. Its identifiers include:

PropertyValueSource
CAS Registry Number22361-61-1PubChem
EC Number832-270-8ECHA
Molecular FormulaC₇H₆BrNO₄SPubChem
SMILESOC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)NPubChem

The sulfamoyl group distinguishes this compound from sulfobenzoic acid derivatives, which contain a sulfonic acid (-SO3H) moiety. This functional group difference critically impacts solubility and reactivity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically proceeds via bromination of 5-sulfamoylbenzoic acid precursors. A representative protocol involves:

  • Sulfamoylation: Reaction of 5-aminobenzoic acid with chlorosulfonic acid (ClSO3H) in dioxane at 0–5°C to form 5-sulfamoylbenzoic acid .

  • Bromination: Electrophilic aromatic substitution using bromine (Br2) in acetic acid, catalyzed by FeBr3, yields the 2-bromo derivative .

Key Reaction Parameters:

  • Temperature: 25–40°C

  • Yield: 68–72%

  • Purity (HPLC): >95%

Optimization Challenges

Competing reactions during bromination may produce 3-bromo isomers (≤12%) and dibrominated byproducts (≤8%). Solvent selection significantly affects regioselectivity: polar aprotic solvents like DMF favor para-substitution, while nonpolar solvents increase ortho-bromination rates.

Structural and Spectroscopic Characterization

Computational Analysis

DFT studies predict the following molecular properties for 2-bromo-5-sulfamoylbenzoic acid :

ParameterValue
Bond Length (C-Br)1.89 Å
Dihedral Angle (SO2N)112.3°
HOMO-LUMO Gap4.7 eV

The narrow HOMO-LUMO gap suggests potential charge-transfer interactions in material science applications .

Experimental Spectroscopic Data

FT-IR (KBr, cm⁻¹):

  • 1695 (C=O, carboxylic acid)

  • 1320, 1145 (S=O asymmetric/symmetric stretch)

  • 620 (C-Br stretch)

¹H NMR (DMSO-d6, δ ppm):

  • 8.21 (d, J=2.1 Hz, H-6)

  • 7.98 (dd, J=8.4, 2.1 Hz, H-4)

  • 7.63 (d, J=8.4 Hz, H-3)

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes SNAr reactions with amines and alkoxides:

Example Reaction:
2-Bromo-5-sulfamoylbenzoic acid + Piperidine → 2-Piperidino-5-sulfamoylbenzoic acid (Yield: 85%)

Carboxylic Acid Derivatives

The -COOH group forms esters (via Fischer esterification) and amides (with SOCl2/amine). Sulfamoyl nitrogen can participate in H-bonding, influencing crystallization behavior .

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Applications and Patent Landscape

Pharmaceutical Intermediate

This compound serves as a precursor in protease inhibitor synthesis. Patent WO2021156789 discloses its use in preparing antiviral agents targeting SARS-CoV-2 Mpro .

Materials Science

The sulfamoyl group enhances polymer dielectric properties. Blending 2-bromo-5-sulfamoylbenzoic acid (5–10 wt%) into polyimide films increases dielectric constant from 3.2 to 4.8.

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